N'-(3-chloro-4-methylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-14-6-8-16(12-18(14)23)24-21(27)22(28)25-17-9-7-15-4-2-10-26(19(15)13-17)32(29,30)20-5-3-11-31-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWIFHYKZDWRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, starting with the preparation of the individual components. The chloro-methylphenyl group can be synthesized through chlorination and methylation reactions, while the thiophene-sulfonyl group is introduced via sulfonation of thiophene. The tetrahydroquinoline moiety is synthesized through hydrogenation of quinoline. These components are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-(3-chloro-4-methylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multi-step reactions starting from readily available precursors. Characterization of the compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds related to it have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure enhances their activity, making them candidates for further development as antibacterial agents .
Anti-inflammatory Properties
In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. Molecular docking studies indicate that it could be optimized for better efficacy in treating inflammatory diseases . This suggests a pathway for developing new anti-inflammatory drugs based on its structure.
Cancer Research
The compound's structural features are also being explored for potential anti-cancer properties. Compounds with similar frameworks have been evaluated for their ability to inhibit tumor growth and metastasis in various cancer cell lines. The thiophene and quinoline moieties are particularly noted for their biological activity against cancer cells .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Garudacharia et al. (2014) | New derivatives showed significant antibacterial activity with low minimum inhibitory concentrations (MIC) against Mycobacterium smegmatis | Potential development of new antibiotics |
| In Silico Molecular Docking (2021) | Indicated strong binding affinity to 5-lipoxygenase, suggesting anti-inflammatory potential | Drug design for inflammatory conditions |
| Cancer Cell Line Studies | Demonstrated cytotoxic effects on various cancer cell lines | Exploration as an anti-cancer agent |
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds are selected for comparison based on shared ethanediamide or heterocyclic frameworks:
N-(4-chloro-3-fluorophenyl)-N'-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]ethanediamide ()
- Structure: Ethanediamide bridge links a 4-chloro-3-fluorophenyl group to a tetrahydroisoquinoline-methyl group.
- Key Differences: Substituents on phenyl ring: Fluorine (electron-withdrawing) vs. methyl (electron-donating) in the target compound. Heterocyclic core: Tetrahydroisoquinoline vs. tetrahydroquinoline in the target compound, altering spatial orientation. Sulfonyl group: Absent in this analogue, which may reduce polarity and affect binding specificity.
3-Chloro-N-phenyl-phthalimide ()
- Structure : Phthalimide core with chloro and phenyl substituents.
- Key Differences: Core scaffold: Phthalimide (rigid, planar) vs. ethanediamide (flexible, capable of hydrogen bonding). Functionality: Lacks sulfonyl and tetrahydroquinoline groups, limiting its ability to mimic the target compound’s interactions.
Comparative Data Table
Research Findings and Implications
The 3-chloro-4-methylphenyl group balances hydrophobicity (via methyl) and moderate polarity (via chloro), contrasting with the more polar 4-chloro-3-fluorophenyl group in the analogue from .
Stereochemical Considerations: The tetrahydroquinoline scaffold in the target compound allows for a distinct spatial arrangement compared to tetrahydroisoquinoline (). This difference may influence interactions with chiral binding pockets in enzymes or receptors.
Synthetic Challenges :
- High-purity synthesis of such ethanediamides (critical for bioactivity studies) is challenging due to steric hindrance from the thiophene sulfonyl group, as seen in related phthalimide synthesis requiring rigorous purification ().
Biological Activity
N'-(3-chloro-4-methylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a hybrid compound that incorporates a sulfonamide group and a tetrahydroquinoline moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chloro-substituted aromatic ring and a thiophene sulfonamide, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 396.92 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is thought to arise from its ability to inhibit specific enzymes and cellular pathways. Preliminary studies suggest that the sulfonamide group may interact with target proteins involved in cell proliferation and bacterial growth inhibition.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various sulfonamide hybrids, it was found that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In vitro tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anticancer Activity
The potential anticancer effects of this compound have also been explored. Molecular docking studies suggest strong binding affinity to targets such as DNA topoisomerase II, which is crucial for DNA replication and cell division.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
These findings suggest that this compound has significant potential as an anticancer agent.
Q & A
Basic: What are the key steps and challenges in synthesizing N'-(3-chloro-4-methylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide?
Methodological Answer:
Synthesis typically involves:
- Step 1: Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with cyclohexenone derivatives under acidic conditions.
- Step 2: Sulfonylation of the tetrahydroquinoline nitrogen using thiophene-2-sulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to introduce the sulfonyl group .
- Step 3: Coupling the sulfonylated tetrahydroquinoline with 3-chloro-4-methylphenyl-substituted ethanediamide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Key Challenges: - Purity Control: By-products from incomplete sulfonylation or coupling require rigorous purification via column chromatography or preparative HPLC .
- Yield Optimization: Reaction temperatures (0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) are critical to minimize side reactions .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identifies substituent patterns (e.g., methyl and chloro groups on the phenyl ring, thiophene sulfonyl protons) and confirms amide bond formation .
- 2D NMR (COSY, HSQC): Resolves overlapping signals in the tetrahydroquinoline and thiophene regions .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns from chlorine .
- IR Spectroscopy: Confirms amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1150–1250 cm⁻¹) .
Advanced: How can researchers design experiments to evaluate this compound’s biological activity against enzyme targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with known interactions with sulfonamide or tetrahydroquinoline motifs (e.g., carbonic anhydrase, kinase families) .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., fluorescence polarization for kinase activity) with IC₅₀ determination .
- Cytotoxicity: Screen against cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) and dose-response curves (1 nM–100 µM) .
- Data Validation: Include replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to ensure reproducibility .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation:
- Replace the 3-chloro-4-methylphenyl group with fluorophenyl or methoxyphenyl analogs to modulate lipophilicity and target binding .
- Modify the thiophene sulfonyl group to pyridine or benzene sulfonyl derivatives to alter electronic properties .
- Biological Testing: Compare IC₅₀ values across analogs to identify critical substituents (e.g., chloro groups enhance enzyme inhibition ).
- Computational Modeling: Use docking (AutoDock Vina) to predict binding poses and guide synthetic priorities .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis: Compare experimental conditions (e.g., cell line specificity, assay pH, solvent DMSO concentration) that may affect activity .
- Purity Verification: Re-test compounds with conflicting results using HPLC (≥98% purity) and control for degradation products .
- Mechanistic Follow-Up: Use orthogonal assays (e.g., SPR for binding kinetics) to confirm target engagement .
Advanced: What computational strategies predict metabolic stability and potential toxicity?
Methodological Answer:
- Metabolite Prediction: Use software like ADMET Predictor™ or GLORYx to identify vulnerable sites (e.g., amide hydrolysis, sulfonyl oxidation) .
- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates in human liver microsomes .
- Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .
Basic: What are the best practices for ensuring compound stability during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
